REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][c:5]([NH:14][C:15]([CH3:16])=[O:17])[cH:6][cH:7][c:8]1[S:9](=[O:10])(=[O:11])[CH2:12][CH3:13].[CH3:18][OH:19]>>[CH2:1]([NH2:2])[c:3]1[cH:4][c:5]([NH:14][C:15]([CH3:16])=[O:17])[cH:6][cH:7][c:8]1[S:9](=[O:10])(=[O:11])[CH2:12][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCS(=O)(=O)c1ccc(NC(C)=O)cc1C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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CCS(=O)(=O)c1ccc(NC(C)=O)cc1CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |